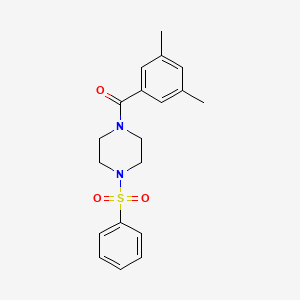![molecular formula C17H15F3N2O3S B4430970 1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)
1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as DFSP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase B (Akt) signaling pathway, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. DFSP has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine works by inhibiting the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. Akt is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. This compound binds to the ATP-binding site of Akt, preventing its activation and downstream signaling. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of Akt, making it a useful tool for studying the Akt signaling pathway. It has also been shown to be effective in a variety of cell types and animal models, indicating its broad applicability. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make its synthesis and purification challenging. Additionally, its potency can make it difficult to use at low concentrations, which may be necessary for certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the development of new therapeutic agents based on this compound. By modifying the structure of this compound, it may be possible to create more potent and selective inhibitors of Akt, which could be used to treat a variety of diseases. Another area of interest is the study of the downstream effects of Akt inhibition. By understanding the molecular mechanisms by which this compound induces apoptosis and inhibits inflammation, it may be possible to identify new targets for drug development. Finally, the use of this compound in combination with other drugs or therapies may be a promising avenue for future research. By combining this compound with other agents that target different pathways or mechanisms, it may be possible to enhance its anti-tumor or anti-inflammatory effects.
Aplicaciones Científicas De Investigación
1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by inhibiting the Akt signaling pathway, which is known to be overactivated in many types of cancer. By blocking this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-12-4-6-13(7-5-12)26(24,25)22-10-8-21(9-11-22)17(23)16-14(19)2-1-3-15(16)20/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXUZDGALIPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
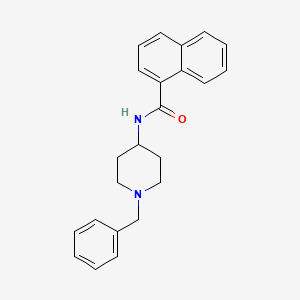
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)

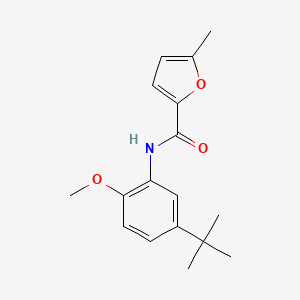
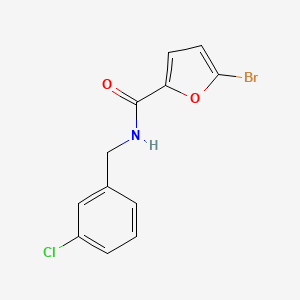
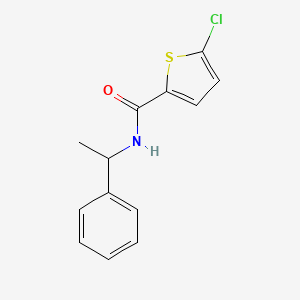
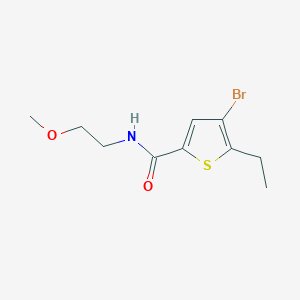
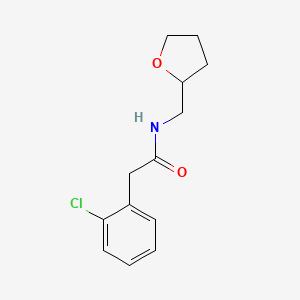
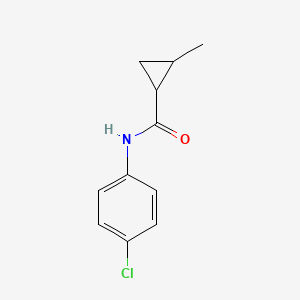
![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)
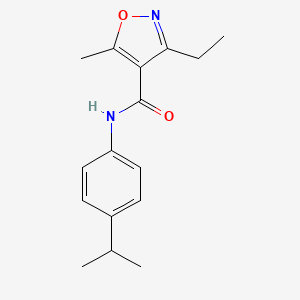
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
